carbazol-9-yl(triphenyl)phosphanium;gold
Description
Carbazol-9-yl(triphenyl)phosphanium;gold is a gold(I) complex featuring a carbazole moiety linked to a triphenylphosphonium group. This compound combines the electron-rich, rigid carbazole scaffold with the strong σ-donor properties of the phosphine ligand, enhancing its photophysical and electrochemical characteristics. Such complexes are notable for their aggregation-induced emission (AIE), room-temperature phosphorescence (RTP), and mechanochromic luminescence, making them promising for optoelectronic and sensing applications .
Properties
CAS No. |
91884-43-4 |
|---|---|
Molecular Formula |
C30H23AuNP+ |
Molecular Weight |
625.4 g/mol |
IUPAC Name |
carbazol-9-yl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C30H23NP.Au/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23H;/q+1; |
InChI Key |
NRXLTTCFWBSTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64.[Au] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Carbazol-9-yl Triphenylphosphonium Salt
-
- A solution of 9-substituted carbazole (1.93 mmol) is prepared.
- Triphenylphosphine is added to this solution under stirring.
- The mixture is heated gradually, often starting at 45 °C and then raised to 95 °C, to promote quaternization.
- Reaction times range from 8 to 18 hours depending on the specific substrate and conditions.
- The product is isolated by precipitation or crystallization, followed by purification via recrystallization or chromatography.
-
- The choice of solvent and temperature is crucial to avoid decomposition of sensitive phosphonium species.
- The reaction is sensitive to moisture; hence, anhydrous conditions and inert atmosphere are preferred.
- The product is typically isolated as a phosphonium salt with a suitable counterion, often bromide or chloride.
Coordination of Phosphonium Salt to Gold(I)
-
- The phosphonium salt is dissolved in an appropriate solvent such as dichloromethane.
- A gold(I) precursor, commonly [AuCl(tht)], is added slowly under inert atmosphere.
- The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, typically monitored by NMR or mass spectrometry.
- The complex is isolated by solvent removal and recrystallization or chromatography.
- The product is characterized by spectroscopic methods including ^31P NMR, which shows characteristic shifts upon coordination to gold.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C30H23AuNP+ |
| Molecular Weight | 625.4 g/mol |
| ^31P NMR Shift (free ligand) | Typically near 20-30 ppm (varies) |
| ^31P NMR Shift (Au complex) | Downfield shift, often 30-50 ppm |
| UV-Vis Absorption | Influenced by carbazole and Au(I) |
| Stability | Stable under inert atmosphere, sensitive to moisture |
| Solubility | Soluble in common organic solvents like DCM, THF |
Research Findings and Applications Related to Preparation
- Gold(I) complexes with phosphonium ligands, including carbazole-based ones, are known for their catalytic activity in organic transformations such as alkyne activation and cycloisomerization reactions.
- The carbazole unit enhances luminescent properties and may improve interaction with biological molecules, making these complexes candidates for photophysical and medicinal chemistry studies.
- Synthetic challenges include maintaining the integrity of the phosphonium moiety during metal coordination and avoiding side reactions such as oxidation or ligand degradation.
- Recent advances in coupling methods (Stille, Suzuki) for functionalizing phosphine ligands provide routes to diversify the ligand framework before complexation with gold.
Summary Table of Preparation Methods
| Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Phosphonium Salt Formation | 9-substituted carbazole + triphenylphosphine; heat 45–95 °C, 8–18 h | Anhydrous, inert atmosphere preferred |
| Gold(I) Complex Formation | Phosphonium salt + [AuCl(tht)]; RT or slightly elevated temp | Inert atmosphere, monitor by ^31P NMR |
| Purification | Crystallization, chromatography | Avoid moisture, protect from oxidation |
| Characterization | NMR (^31P), UV-Vis, MS | Confirm coordination and purity |
Chemical Reactions Analysis
Catalytic Alkyne Activation
Gold(I) complexes with phosphine ligands are widely employed in alkyne activation. For example:
-
Cycloisomerization : Triphenylphosphine-gold(I) catalysts enable 1,6-enyne cycloisomerization to form tricyclic frameworks (e.g., crotogoudin derivatives) via cyclopropyl gold carbene intermediates .
-
Nucleophilic Additions : Electrophilic π-activated alkynes react with alcohols or amines to generate cyclic acetals or amines, proceeding through σ-complex intermediates .
Key Reaction Example:
| Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Homopropargylic amide | IPrAuNTf₂ | Benzothiepinones | 72–89% |
Carbene Transfer Reactions
Gold-phosphine complexes facilitate carbene transfer processes:
-
Cyclopropanation : Intramolecular cyclopropanation of dienynes produces strained allenes, which undergo Cope rearrangements to form fused tricyclic systems .
-
C–H Activation : Carbazolyl ligands may enhance stabilization of gold-carbene intermediates, enabling regioselective C–H functionalization .
Mechanistic Pathway:
-
Alkyne Activation : Coordination of gold to the alkyne forms a η²-complex.
-
Carbene Formation : Intramolecular cyclization generates a cyclopropyl gold carbene.
-
Rearrangement : Skeletal reorganization yields polycyclic products (e.g., 9-oxabicyclo[3.3.1] systems) .
Conjugation Efficiency:
| TPP Concentration (µg/mL) | Surface Charge (mV) | Loading Efficiency (%) |
|---|---|---|
| 100 | +28.5 ± 1.2 | 82.3 ± 3.1 |
| 200 | +32.1 ± 0.8 | 91.7 ± 2.4 |
| 300 | +35.6 ± 1.5 | 96.5 ± 1.8 |
| Data adapted from TPP-AuNT studies . |
Selectivity Trends:
-
Electron-deficient aryl azides enhance reaction rates.
-
Steric bulk at R₁ (e.g., t-butyl) slows enolate formation, reducing yields .
Challenges and Unresolved Aspects
-
Ligand Effects : The carbazol-9-yl group’s electron-donating properties may alter gold’s electrophilicity compared to traditional phosphine ligands, but quantitative data are lacking.
-
Stoichiometric vs. Catalytic Roles : Most studies focus on catalytic cycles, but stoichiometric reactions (e.g., oxidative addition) remain unexplored for this specific complex.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
Carbazol derivatives, including carbazol-9-yl(triphenyl)phosphanium; gold, are pivotal in the development of OLEDs due to their excellent photophysical properties. Studies have demonstrated that incorporating carbazole units enhances the efficiency of light emission.
| Compound | External Quantum Efficiency | Device Type |
|---|---|---|
| EA3 | 7.6% | Non-doped Green OLED |
| D1EA12 | 10.3% | Non-doped Green OLED |
| D2EA18 | 12.5% | Doped Device |
These results indicate that carbazole-based compounds can significantly improve device performance by optimizing charge transport and light emission properties .
Photodynamic Therapy
Cancer Treatment
Carbazol-9-yl(triphenyl)phosphanium; gold has potential applications in photodynamic therapy (PDT) for cancer treatment. The compound can be conjugated with gold nanoparticles to enhance targeting and therapeutic efficacy.
A study focused on gold nanotriangles conjugated with triphenylphosphonium demonstrated improved specificity in targeting breast cancer cells when combined with 5-aminolevulinic acid (5-ALA). The following table summarizes the findings:
| Surface Charge | Cell Viability (%) | Mechanism |
|---|---|---|
| Cationic | 20% | Mitochondrial apoptosis |
| Anionic | 50% | Less effective |
Cationic gold nanotriangles exhibited superior cellular toxicity and targeted delivery, enhancing the efficacy of PDT .
Biomedical Applications
Drug Development
The unique properties of carbazol-9-yl(triphenyl)phosphanium; gold complexes are being explored for drug development, particularly as next-generation gold drugs. These compounds exhibit promising interactions with proteins and DNA, leading to potential applications in treating various diseases, including cancer and microbial infections.
Research indicates that these complexes can form stable adducts with soft nucleophilic amino acids, which may enhance their therapeutic potential:
| Drug Type | Target Disease | Mechanism of Action |
|---|---|---|
| Auranofin | Inflammatory arthritis | Inhibition of protein interactions |
| Carbazol-gold Complex | Cancer | Targeting DNA and inducing apoptosis |
The ability to tune these compounds for specific biological targets opens new avenues for therapeutic interventions .
Case Studies
Study on Gold Nanoparticles
A significant study investigated the effects of triphenylphosphonium-conjugated gold nanoparticles on breast cancer cells. The findings revealed that these nanoparticles could effectively induce apoptosis through mitochondrial pathways when used in combination with PDT agents like 5-ALA.
Key Findings:
- Enhanced selectivity towards cancer cells.
- Increased apoptosis rates compared to non-targeted treatments.
- Potential for reduced side effects due to targeted delivery mechanisms.
This research emphasizes the importance of surface charge and functionalization in maximizing therapeutic efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of carbazol-9-yl(triphenyl)phosphanium;gold involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons or functional groups in chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Gold(I) Phosphine Complexes with Thiolato Ligands
Compounds like (1,7-Dihydro-6H-purine-6-thiolato)(triphenylphosphane)gold(I) (Compound 1 in ) share the triphenylphosphane-gold(I) core but differ in the thiolato ligand. These analogues exhibit potent anticancer activity due to gold’s thiophilicity, which disrupts mitochondrial function . In contrast, carbazol-9-yl(triphenyl)phosphanium;gold replaces the thiolato group with a carbazolyl ligand, shifting its application toward optoelectronics (e.g., OLEDs) rather than biomedicine.
Carbazole-Based Gold(I) Complexes
Chen et al. (2017, 2018) reported carbazole-modified gold(I) complexes with AIE and RTP properties. For example, tetraphenylethylene (TPE)-gold(I) complexes exhibit reversible mechanochromism and vapochromism, attributed to intermolecular Au···Au interactions and conformational flexibility . This compound likely shares these AIE/RTP traits but may differ in emission wavelengths due to the carbazole’s planar structure, which enhances π-π stacking and triplet-state stability.
Triphenylphosphonium Derivatives
18F-Fluorobenzyl triphenyl phosphonium (FBnTP) is a mitochondrial-targeting PET agent . This compound’s phosphonium group may similarly enhance solubility and interfacial interactions in optoelectronic devices.
Physicochemical Properties
Key Observations:
- Emission Properties: Carbazole-based gold(I) complexes typically emit in the blue-green region (450–550 nm), whereas thiolato-gold complexes lack luminescence due to non-radiative decay .
- Thermal Stability : Triphenylphosphane ligands enhance thermal stability (decomposition >250°C), critical for OLED longevity .
- Mechanochromism: this compound may exhibit reversible emission shifts under mechanical stress, akin to TPE-gold complexes .
Biological Activity
Carbazol-9-yl(triphenyl)phosphanium;gold is an organometallic compound that combines the structural features of carbazole, a heterocyclic compound known for its diverse biological activities, with gold and triphenylphosphine moieties. This combination is of significant interest in medicinal chemistry due to the unique properties imparted by gold and phosphine, which enhance the biological activity of the resulting compound.
Overview of Biological Activities
Carbazole Derivatives : Carbazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, antitumoral, and anti-inflammatory effects. These properties stem from their ability to interact with various biological targets, including nucleic acids and proteins .
Gold Complexes : Gold compounds, particularly those in oxidation states +1 and +3, have been extensively studied for their therapeutic potential. They exhibit unique mechanisms of action, such as the formation of stable adducts with proteins and nucleic acids, which can lead to cellular apoptosis and other therapeutic effects .
Mechanistic Insights
The biological activity of this compound can be attributed to several key mechanisms:
- Protein Interaction : Gold(I) complexes have a high affinity for soft nucleophilic sites in proteins, leading to the formation of irreversible adducts. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells .
- Targeting Mitochondria : The triphenylphosphonium (TPP) group enhances the compound's ability to accumulate in mitochondria due to its lipophilicity. This targeting is crucial for inducing mitochondrial-dependent apoptosis in cancer therapy .
- Reactive Oxygen Species (ROS) Generation : Gold complexes can generate ROS, which play a pivotal role in inducing oxidative stress within cells. This mechanism is particularly relevant in cancer treatment, where increased ROS levels can lead to cell death .
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves disruption of the PI3K/AKT signaling pathway, leading to increased apoptosis .
- Antimicrobial Properties : Preliminary findings suggest that carbazole derivatives show enhanced antibacterial activity when complexed with metal ions such as gold. This synergistic effect improves efficacy against resistant strains of bacteria .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a related gold complex conjugated with TPP. The results indicated a marked decrease in cell viability in breast cancer cells treated with the complex, attributed to its ability to induce mitochondrial dysfunction and activate apoptotic pathways .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of carbazole derivatives when complexed with gold ions. The findings revealed that these complexes exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to their non-complexed counterparts, suggesting a potential therapeutic application for treating infections caused by resistant bacteria .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing carbazol-9-yl(triphenyl)phosphanium gold complexes?
- Methodological Answer : The synthesis typically involves reacting carbazol-9-yl thiol derivatives with triphenylphosphine gold(I) chloride (R3PAuCl) in ethanol under basic conditions (e.g., KOH). For example, a 1:1 molar ratio of thiol to R3PAuCl in ethanol at room temperature for 24 hours yields the desired complex. Post-synthesis purification via solvent evaporation and recrystallization (e.g., acetone) is critical to isolate high-purity products . Variations in solvent polarity (e.g., dichloromethane) or base strength (e.g., NaH) may improve yields for specific derivatives .
Q. What spectroscopic techniques are essential for characterizing these gold complexes?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H-NMR : To confirm ligand coordination and assess steric effects (e.g., shifts in aromatic proton signals at δ 7.7–7.0 ppm for biphenyl substituents) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, Au, and P content within ±0.1% of theoretical values) .
- FT-IR : Identifies Au–S or Au–P bonding via characteristic vibrational bands (e.g., 450–500 cm<sup>-1</sup> for Au–P stretches) .
Q. What safety precautions are recommended when handling carbazol-9-yl(triphenyl)phosphanium gold complexes?
- Methodological Answer : Use personal protective equipment (PPE) such as nitrile gloves and fume hoods. Avoid skin contact due to potential delayed neurotoxicity observed in structurally similar organophosphate-gold compounds. Monitor for phosphine oxide release during thermal decomposition (e.g., via gas chromatography) .
Advanced Research Questions
Q. How do steric and electronic properties of carbazolyl-phosphine ligands influence catalytic activity?
- Methodological Answer : Steric bulk (e.g., tert-butyl substituents) reduces catalytic turnover but enhances selectivity in cross-coupling reactions. Electronic effects are probed via Hammett substituent constants: electron-withdrawing groups (e.g., nitro) increase Au(I) electrophilicity, accelerating oxidative addition steps. Comparative studies using triarylphosphines (e.g., triphenyl vs. tris(4-fluorophenyl)) paired with cyclic voltammetry reveal ligand-dependent redox potentials .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Hybrid DFT/MD Simulations : Incorporate solvent effects (e.g., ethanol vs. acetone) to refine transition-state barriers for Au–S bond formation .
- In Situ Spectroscopy : Monitor reaction intermediates via UV-vis or Raman to identify unaccounted pathways (e.g., ligand dissociation under thermal stress) .
Q. How can factorial design optimize synthesis parameters for these complexes?
- Methodological Answer : A 2<sup>3</sup> factorial design tests variables:
- Factors : Solvent polarity (ethanol vs. dichloromethane), temperature (25°C vs. 60°C), and base concentration (1.0 eq vs. 1.2 eq KOH).
- Response Variables : Yield, purity (HPLC), and reaction time. Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor (p < 0.05) .
Q. What mechanisms underlie the antitumor activity of phosphine-gold(I) complexes?
- Methodological Answer : Carbazolyl ligands enhance cellular uptake via lipophilic interactions. Mechanistic studies (e.g., fluorescence microscopy) show Au(I) complexes inhibit thioredoxin reductase (TrxR) by binding to selenocysteine residues. Comparative IC50 assays with triethylphosphine analogs demonstrate carbazolyl derivatives exhibit 10-fold higher cytotoxicity in HeLa cells .
Data Contradiction Analysis
Q. How to address discrepancies in electrochemical stability of polycarbazole-gold films?
- Methodological Answer : Contradictions in impedance data (e.g., gold vs. carbon electrodes) arise from substrate-dependent film adhesion. Use atomic force microscopy (AFM) to correlate surface roughness with charge-transfer resistance. For gold electrodes, annealing at 150°C improves film homogeneity, reducing impedance drift by 40% .
Theoretical and Computational Guidance
Q. What computational models predict ligand exchange kinetics in Au(I) complexes?
- Methodological Answer : Density functional theory (DFT) with LANL2DZ basis sets models ligand dissociation energetics. Compare activation energies (ΔG<sup>‡</sup>) for triphenylphosphine vs. carbazolyl derivatives. Solvent continuum models (e.g., COSMO) correct for dielectric effects, revealing faster ligand exchange in polar aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
